molecular formula C23H38N2O3 B12021011 N'-(3-Ethoxy-4-hydroxybenzylidene)tetradecanohydrazide

N'-(3-Ethoxy-4-hydroxybenzylidene)tetradecanohydrazide

Cat. No.: B12021011
M. Wt: 390.6 g/mol
InChI Key: LPJHSNYKICHMLW-LYBHJNIJSA-N
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Description

N’-(3-Ethoxy-4-hydroxybenzylidene)tetradecanohydrazide is a synthetic organic compound with the molecular formula C23H38N2O3 and a molecular weight of 390.571 g/mol . This compound is part of a class of hydrazides, which are known for their diverse applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-Ethoxy-4-hydroxybenzylidene)tetradecanohydrazide typically involves the condensation reaction between 3-ethoxy-4-hydroxybenzaldehyde and tetradecanohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is heated to facilitate the formation of the hydrazone linkage, followed by purification through recrystallization.

Industrial Production Methods

Industrial production of N’-(3-Ethoxy-4-hydroxybenzylidene)tetradecanohydrazide may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-(3-Ethoxy-4-hydroxybenzylidene)tetradecanohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N’-(3-Ethoxy-4-hydroxybenzylidene)tetradecanohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(3-Ethoxy-4-hydroxybenzylidene)tetradecanohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(3-Ethoxy-4-hydroxybenzylidene)tetradecanohydrazide is unique due to its specific hydrophobic tetradecyl chain, which can influence its solubility, membrane permeability, and overall biological activity. This makes it distinct from other similar compounds with shorter or longer alkyl chains .

Properties

Molecular Formula

C23H38N2O3

Molecular Weight

390.6 g/mol

IUPAC Name

N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]tetradecanamide

InChI

InChI=1S/C23H38N2O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-23(27)25-24-19-20-16-17-21(26)22(18-20)28-4-2/h16-19,26H,3-15H2,1-2H3,(H,25,27)/b24-19+

InChI Key

LPJHSNYKICHMLW-LYBHJNIJSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)N/N=C/C1=CC(=C(C=C1)O)OCC

Canonical SMILES

CCCCCCCCCCCCCC(=O)NN=CC1=CC(=C(C=C1)O)OCC

Origin of Product

United States

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